molecular formula C9H11IO2 B14848927 4-Iodo-3-isopropoxyphenol

4-Iodo-3-isopropoxyphenol

Cat. No.: B14848927
M. Wt: 278.09 g/mol
InChI Key: UFPHMKUIVXMPJD-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropoxyphenol is an aromatic organic compound with the molecular formula C9H11IO2 It is characterized by the presence of an iodine atom at the fourth position and an isopropoxy group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 3-isopropoxyphenol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-isopropoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

4-Iodo-3-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the isopropoxy group.

    3-Iodophenol: Iodine atom at the third position instead of the fourth.

    4-Bromo-3-isopropoxyphenol: Bromine atom instead of iodine.

Uniqueness: 4-Iodo-3-isopropoxyphenol is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3

InChI Key

UFPHMKUIVXMPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)I

Origin of Product

United States

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